![molecular formula C19H26FNOS B2652468 2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone CAS No. 1797304-58-5](/img/structure/B2652468.png)
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone
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Description
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone, also known as CPFE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. CPFE is a synthetic compound that belongs to the class of thio-ketones and is structurally similar to other ketones such as ketamine and phencyclidine.
Scientific Research Applications
Biotransformation in Antiplatelet Agents
One study examines the biotransformation of prasugrel, an antiplatelet agent, to its active metabolites. The process involves a compound similar to "2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone" and highlights the role of cytochrome P450 in the formation of these metabolites, which are crucial for platelet aggregation inhibition (Rehmel et al., 2006).
Synthesis in Receptor Antagonism
Aprepitant, an NK(1) receptor antagonist, is synthesized using a process that involves a compound structurally similar to the subject compound. This study provides insights into the efficient synthesis of complex molecules for pharmacological purposes (Brands et al., 2003).
Hydrogen-Bonding in Enaminones
A study explores hydrogen-bonding patterns in enaminones, including compounds analogous to "2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone." This research helps in understanding the molecular interactions and stability of such compounds (Balderson et al., 2007).
Phosphine-Catalyzed Synthesis
In the synthesis of benzo[b]azepin-3-ones, a compound similar to our subject compound is used. This study demonstrates a novel phosphine-catalyzed intermolecular cyclization method, showing the compound's role in facilitating chemical reactions (Zhang et al., 2019).
Antimicrobial Activity
Compounds structurally similar to "2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone" have been synthesized and evaluated for their antimicrobial activity. This research indicates potential medical applications in fighting infections (Nagamani et al., 2018).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNOS/c20-17-10-8-15(9-11-17)16-5-3-4-12-21(13-16)19(22)14-23-18-6-1-2-7-18/h8-11,16,18H,1-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOVCWPWBFEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone |
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